

Comparative Analysis of Tetrahydroisoquinoline-Based Tuberculosis Inhibitor Analogs

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Compound of Interest

Compound Name: *Tuberculosis inhibitor 11*

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This guide provides a comparative study of a series of N-substituted 5,8-disubstituted tetrahydroisoquinoline analogs as inhibitors of *Mycobacterium tuberculosis* (M.tb). The analysis focuses on the structure-activity relationships (SAR) to inform future drug development efforts. The data presented is based on a study that identified a screening lead, compound 13, and subsequently synthesized and evaluated a series of analogs, including the notable compound 11.

Performance of Inhibitor 11 and Analogs

The anti-tubercular activity of the synthesized tetrahydroisoquinoline analogs was evaluated against *M. tuberculosis* H37Rv. The key performance metrics, including the minimum inhibitory concentration (MIC) under aerobic and anaerobic conditions, and cytotoxicity against a mammalian cell line, are summarized below. A general trend observed was an improvement in potency with increased lipophilicity.

Compound	X-substituent	Y-linker	clogP	M.tb MIC (μM)	Cytotoxicity (Vero cells, CC50, μM)
11	OMe	-CH2-	5.3	0.38	>128
6	H	-CH2-	4.8	1.1	>128
7	Me	-CH2-	5.3	0.44	>128
8	F	-CH2-	5.0	1.1	>128
9	SMe	-CH2-	5.6	0.28	>128
10	Et	-CH2-	5.8	0.22	>128
12	Bn	-CH2-	6.8	0.08	100
13	OMe	-CONH-	4.2	1.9	>128
14	H	-CO-	4.0	>25	>128
15	Me	-CO-	4.5	16	>128
16	OMe	-CO-	4.2	>25	>128
17	H	-COCH2-	4.4	14	>128

Structure-Activity Relationship (SAR) Insights

The SAR studies revealed several key determinants for the anti-tubercular activity of this series of compounds:

- **Lipophilicity:** There was a clear correlation between higher lipophilicity (clogP) and improved potency. Potency significantly decreased for compounds with a clogP below 4.5.[\[1\]](#)
- **5-Position Substituent (X):** Large substituents at the 5-position of the tetrahydroisoquinoline ring, such as benzyl (Bn), were well-tolerated and resulted in high potency (Compound 12, MIC = 0.08 μM). Alkyl substituents at this position generally led to better average MICs compared to fluoro (F) and methoxy (OMe) groups.[\[1\]](#)

compounds. These intermediates were then coupled with the appropriate phenylboronic acids via a Suzuki coupling reaction to produce the final products.[2]

Synthesis of Amide-linked analog (Compound 13): This compound was prepared through the N-alkylation of tetrahydroisoquinoline 58 with the pre-formed side-chain bromide 84.[2]

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds against *M. tuberculosis* H37Rv was determined using a standard microplate-based assay.

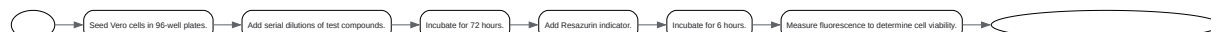


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Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed against Vero (African green monkey kidney) cells.

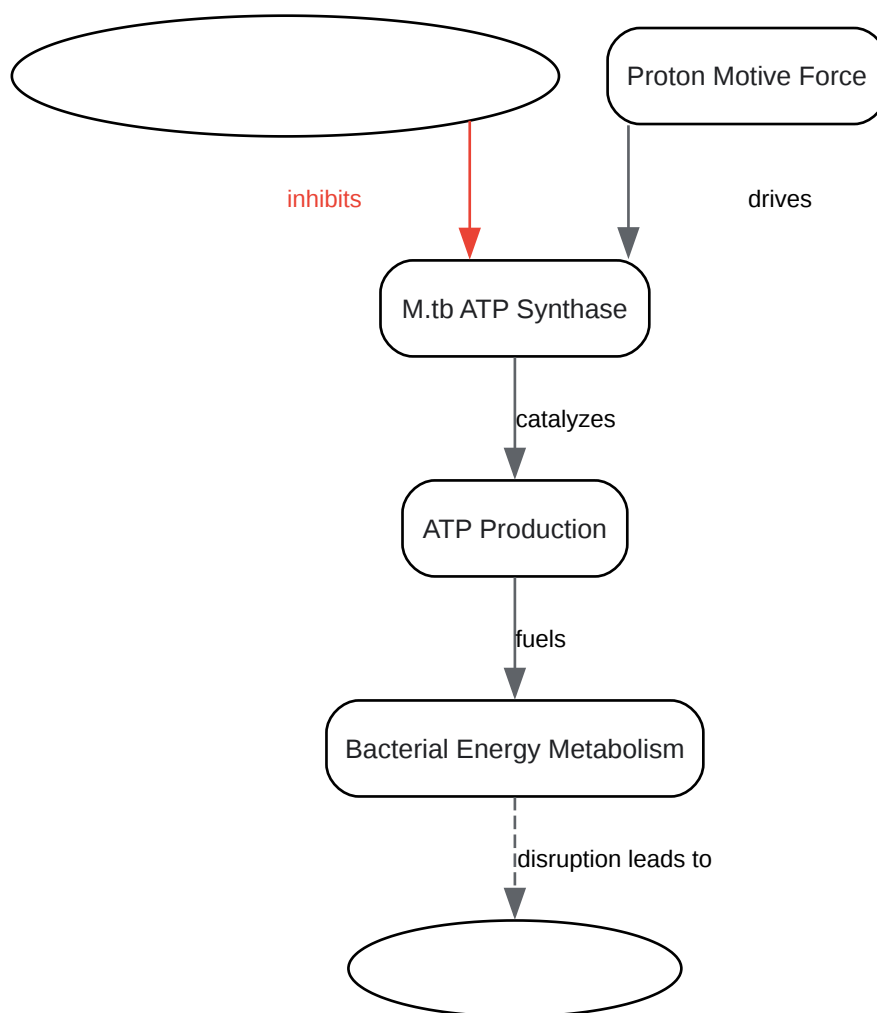


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Workflow for the cytotoxicity assay against Vero cells.

Mechanism of Action

While the precise mechanism of action for this series of tetrahydroisoquinoline-based inhibitors was not fully elucidated in the initial studies, they were shown to be modest inhibitors of the *M.tb* ATP synthase. This suggests a potential mechanism similar to that of the approved anti-TB drug bedaquiline, which also targets the ATP synthase, thereby disrupting the energy metabolism of the bacterium.[3][4]



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Proposed mechanism of action via ATP synthase inhibition.

In conclusion, the tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel anti-tubercular agents. Compound 11 and its analogs demonstrate potent activity against *M. tuberculosis*, and the established structure-activity relationships provide a clear path for further optimization to enhance efficacy and drug-like properties. The likely mechanism of action through inhibition of ATP synthase aligns with a clinically validated target, further strengthening the potential of this compound class.

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References

- 1. synthesis-and-structure-activity-relationships-for-tetrahydroisoquinoline-based-inhibitors-of-mycobacterium-tuberculosis - Ask this paper | Bohrium [bohrium.com]
- 2. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]
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